Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate
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Overview
Description
Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate is a complex organic compound with the molecular formula C21H30N2O4 and a molecular weight of 374.47 g/mol . This compound is primarily used in research settings and is known for its unique bicyclic structure, which makes it a versatile scaffold in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[2.2.2]octane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with benzyl isocyanate to form the dicarbamate structure.
Industrial Production Methods
While specific industrial production methods for Benzyl tert-butyl bicyclo[22This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or tert-butyl derivatives.
Scientific Research Applications
Benzyl tert-butyl bicyclo[2.2.2]octane-1,4-diyldicarbamate has several applications in scientific research:
Chemistry: Used as a scaffold in the synthesis of complex organic
Properties
IUPAC Name |
benzyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-19(2,3)27-18(25)23-21-12-9-20(10-13-21,11-14-21)22-17(24)26-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWWNLDZKJLHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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